

# Unraveling the Preclinical Promise: A Technical Guide to Disulfiram for Lyme Disease

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release: A Comprehensive Review of Preclinical Data on **Disul**firam as a Potential Therapeutic for Borrelia burgdorferi Infection

This technical guide offers the scientific and drug development community a detailed examination of the preclinical evidence supporting the investigation of **disul**firam, an FDA-approved drug for alcoholism, as a novel treatment for Lyme disease. The following sections provide a structured overview of the quantitative in vitro and in vivo findings, meticulous experimental protocols from pivotal studies, and a visualization of the proposed mechanisms of action.

# Quantitative In Vitro Efficacy of Disulfiram against Borrelia burgdorferi

The initial preclinical investigations into **disul**firam's anti-Borrelia activity have yielded promising results, particularly against the persister forms of the spirochete, which are thought to contribute to post-treatment Lyme disease syndrome. The following tables summarize the key quantitative findings from in vitro studies.



| Parameter                                | Pothineni et al. (2016) | Alvarez-Manzo et al. (2020) |
|------------------------------------------|-------------------------|-----------------------------|
| Minimum Inhibitory Concentration (MIC)   | 0.625 μM (0.18 μg/mL)   | 0.3 μg/mL                   |
| Minimum Bactericidal Concentration (MBC) | 1.25 μM (0.38 μg/mL)    | Not Reported                |

Table 1: MIC and MBC of **Disul**firam against Borrelia burgdorferi

| Study                          | Culture Phase    | Disulfiram<br>Concentration | Survival Rate (%)       |
|--------------------------------|------------------|-----------------------------|-------------------------|
| Pothineni et al. (2016)        | Stationary Phase | 1.25 μM (0.38 μg/mL)        | 0.2% (99.8% inhibition) |
| Potula et al. (2020)           | Stationary Phase | 1.5 μg/mL                   | ~10% (~90% inhibition)  |
| Alvarez-Manzo et al.<br>(2020) | Stationary Phase | 50 μΜ                       | 39.4%                   |

Table 2: Efficacy of **Disul**firam against Stationary Phase Borrelia burgdorferi

## In Vivo Efficacy in a Murine Model of Lyme Disease

A key study by Potula et al. (2020) investigated the efficacy of **disul**firam in a C3H/HeN mouse model of Lyme disease. The treatment regimen and its outcomes are summarized below.



| Parameter            | Value                                                                                              |
|----------------------|----------------------------------------------------------------------------------------------------|
| Mouse Strain         | C3H/HeN                                                                                            |
| Infection            | Subcutaneous injection of B. burgdorferi sensu stricto B31 MI                                      |
| Treatment Initiation | Day 14 or 21 post-infection                                                                        |
| Drug & Dosage        | Disulfiram at 75 mg/kg body weight                                                                 |
| Administration Route | Intraperitoneal                                                                                    |
| Treatment Duration   | 5 consecutive days                                                                                 |
| Primary Outcome      | Clearance of B. burgdorferi from heart, ear, and bladder tissues                                   |
| Key Finding          | Disulfiram treatment led to the reduction or clearance of the bacterial burden in most tissues.[1] |

Table 3: Summary of the In Vivo Mouse Model Study by Potula et al. (2020)

### **Detailed Experimental Protocols**

For the purpose of reproducibility and further investigation, the following are detailed methodologies from the cited preclinical studies.

## In Vitro Susceptibility Testing (Adapted from Pothineni et al., 2016 and Alvarez-Manzo et al., 2020)

- Borrelia burgdorferi Strain and Culture:B. burgdorferi sensu stricto B31 was cultured in Barbour-Stoenner-Kelly (BSK)-H medium supplemented with 6% rabbit serum at 33°C under microaerophilic conditions (5% CO2). For stationary phase experiments, cultures were aged for 7-10 days.
- Drug Preparation: Disulfiram was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.



#### MIC/MBC Determination:

- B. burgdorferi cultures were diluted to a starting density of approximately 1 x 10<sup>7</sup>
   cells/mL.
- Serial dilutions of **disul**firam were prepared in 96-well plates.
- The bacterial suspension was added to the wells.
- Plates were incubated for 72 hours.
- Viability was assessed using various methods, including the BacTiter-Glo Microbial Cell Viability Assay, direct counting using dark-field microscopy, and SYBR Green I/propidium iodide (PI) staining followed by fluorescence microscopy.
- The MIC was defined as the lowest concentration of the drug that inhibited visible growth.
- For MBC determination, aliquots from wells with no visible growth were subcultured in fresh medium without the drug. The MBC was the lowest concentration that resulted in no growth in the subculture.

## In Vivo Mouse Model of Lyme Disease (Adapted from Potula et al., 2020)

- Animals: Four-week-old female C3H/HeN mice were used.
- Infection: Mice were infected subcutaneously with 1 x 10<sup>5</sup> B. burgdorferi B31 MI spirochetes.
- Treatment: At 14 or 21 days post-infection, mice were treated with disulfiram (75 mg/kg)
  administered intraperitoneally once daily for five consecutive days. A control group received
  the vehicle.
- · Assessment of Bacterial Burden:
  - At 21 or 28 days post-treatment, mice were euthanized, and heart, ear, and bladder tissues were collected.



- Total DNA was extracted from the tissues.
- Quantitative PCR (qPCR) was performed to quantify B. burgdorferi DNA relative to a mouse housekeeping gene.
- In some experiments, tissues were also cultured in BSK-H medium to assess for viable spirochetes.
- Immunological Assessment: Serum was collected to measure B. burgdorferi-specific antibody titers (IgM and IgG) using ELISA.

## Visualizing the Preclinical Investigation

To better understand the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

In Vitro Experimental Workflow for **Disul**firam against B. burgdorferi.





Click to download full resolution via product page

In Vivo Experimental Workflow in the Mouse Model of Lyme Disease.

### **Proposed Mechanism of Action of Disulfiram**

The antibacterial activity of **disul**firam against Borrelia burgdorferi is likely multifactorial. Current hypotheses center on its ability to disrupt essential bacterial processes through metal chelation and the induction of oxidative stress.





Click to download full resolution via product page

Proposed Mechanism of Action of **Disul**firam against B. burgdorferi.

In summary, the preclinical data for **disul**firam in the context of Lyme disease present a compelling case for further investigation. The in vitro studies demonstrate potent activity against B. burgdorferi, including persister forms, and the in vivo mouse model provides initial evidence of efficacy in reducing bacterial load. The proposed mechanisms of action, involving metal ion chelation and oxidative stress, offer plausible explanations for its bactericidal effects. This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the potential of **disul**firam as a much-needed therapeutic for Lyme disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- To cite this document: BenchChem. [Unraveling the Preclinical Promise: A Technical Guide to Disulfiram for Lyme Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089668#investigating-the-preclinical-evidence-for-disulfiram-in-lyme-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com